10-Pyrene-PC: A Technical Guide to its Core Scientific Applications
10-Pyrene-PC: A Technical Guide to its Core Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycero-3-phosphocholine, commonly known as 10-Pyrene-PC, is a fluorescently labeled phospholipid that has become an invaluable tool in the study of biological membranes and enzyme kinetics. Its unique photophysical properties, stemming from the pyrene (B120774) moiety attached to the sn-2 acyl chain, allow for sensitive detection and dynamic measurement of various cellular processes. This technical guide provides an in-depth overview of 10-Pyrene-PC, its core scientific applications, detailed experimental protocols, and relevant quantitative data.
Chemical and Photophysical Properties
10-Pyrene-PC is a derivative of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] The pyrene fluorophore is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and long excited-state lifetime.[2] A key characteristic of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations. This phenomenon, where the emission spectrum shifts to a longer wavelength, is highly dependent on the proximity of pyrene molecules and is a cornerstone of its use in studying membrane dynamics.[3]
Table 1: Chemical Properties of 10-Pyrene-PC
| Property | Value | Reference |
| Formal Name | 1-O-hexadecanoyl-2-O-(10-(1-pyrenyl)decanoyl)-sn-glyceryl-3-phosphorylcholine | [2] |
| CAS Number | 95864-17-8 | [2] |
| Molecular Formula | C₅₀H₇₆NO₈P | [2] |
| Molecular Weight | 850.1 g/mol | [2] |
| Appearance | Powder | [4] |
| Storage Temperature | -20°C | [4] |
Table 2: Photophysical Properties of Pyrene and Pyrene-Labeled Lipids
| Property | Solvent/Environment | Value | Reference |
| Pyrene Monomer Emission Maxima | Cyclohexane | 376 nm, 395 nm | [2] |
| Pyrene Excimer Emission Maximum | Cyclohexane | 472 nm | [2] |
| Pyrene Monomer Emission Maxima | Ethanol | 376 nm, 395 nm | [2] |
| Pyrene Excimer Emission | Ethanol | Not observed | [2] |
| Pyrene Fluorescence Quantum Yield | Deaerated Cyclohexane | 0.57 - 0.60 | [5] |
| Pyrene Fluorescence Lifetime (Monomer) | Deoxygenated Water | 194 ns | [6] |
| Pyrene-labeled Phospholipid Monomer Emission Maxima | DPPC/Py-DPPE (9:1) monolayer | 376 nm, 396 nm | [2] |
| Pyrene-labeled Phospholipid Excimer Emission Maximum | DPPC/Py-DPPE (9:1) monolayer | 472 nm | [2] |
Primary Scientific Uses
The principal applications of 10-Pyrene-PC revolve around its utility as a fluorescent probe in two key areas of biophysical and biochemical research: the study of membrane fluidity and the measurement of phospholipase A2 activity.
Membrane Fluidity and Dynamics
The fluid mosaic model describes biological membranes as dynamic structures where lipids and proteins can move laterally.[5] Membrane fluidity is a critical parameter that influences many cellular processes, including signal transduction, cell-cell recognition, and the function of membrane-bound enzymes.[7]
10-Pyrene-PC is incorporated into lipid bilayers, either in model systems like liposomes or in live cell membranes. The ratio of excimer to monomer (E/M) fluorescence intensity serves as a direct measure of the membrane's fluidity. In a more fluid membrane, the probe molecules have higher lateral mobility, leading to more frequent encounters and a higher E/M ratio. Conversely, in a more rigid or ordered membrane, the mobility is restricted, resulting in a lower E/M ratio.[3]
Phospholipase A2 (PLA2) Activity Assays
Phospholipase A2 (PLA2) enzymes play a crucial role in numerous physiological and pathological processes by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a fatty acid and a lysophospholipid.[8] 10-Pyrene-PC serves as an excellent substrate for most PLA2s (with the exception of cytosolic PLA2 and PAF-acetyl hydrolase).[9]
The assay is based on the change in fluorescence properties upon enzymatic cleavage. In its intact form within a lipid aggregate, the pyrene fluorophore of 10-Pyrene-PC can exhibit excimer fluorescence. Upon hydrolysis by PLA2, the pyrenedecanoic acid product is released. As a monomeric fatty acid, its fluorescence is dominated by monomer emission at shorter wavelengths. The increase in monomer fluorescence or the decrease in the E/M ratio can be monitored over time to determine the rate of PLA2 activity.[10]
Experimental Protocols
Membrane Fluidity Assay using 10-Pyrene-PC in Liposomes
This protocol describes the preparation of liposomes containing 10-Pyrene-PC and the measurement of membrane fluidity based on the excimer-to-monomer fluorescence intensity ratio.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipid
-
1-Palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycero-3-phosphocholine (10-Pyrene-PC)
-
Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the desired host lipid (e.g., DPPC) and 10-Pyrene-PC in chloroform at a specific molar ratio (e.g., 9:1 host lipid to probe).
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome (B1194612) Hydration:
-
Add the desired buffer to the flask containing the lipid film.
-
Hydrate the lipid film by vortexing or gentle shaking above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing (Optional):
-
For a more uniform liposome population (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Fluorescence Measurement:
-
Transfer the liposome suspension to a quartz cuvette.
-
Place the cuvette in the temperature-controlled sample holder of a fluorometer.
-
Set the excitation wavelength to 345 nm.
-
Record the emission spectrum from 360 nm to 600 nm.
-
Determine the fluorescence intensity of the monomer peak (around 376 nm and 395 nm) and the excimer peak (around 470 nm).
-
-
Data Analysis:
-
Calculate the ratio of the excimer fluorescence intensity (I_E) to the monomer fluorescence intensity (I_M).
-
Compare the E/M ratios under different conditions (e.g., temperature, addition of membrane-altering agents) to assess changes in membrane fluidity.
-
Phospholipase A2 (PLA2) Activity Assay
This protocol outlines a fluorometric assay to measure the activity of PLA2 using 10-Pyrene-PC as a substrate.
Materials:
-
10-Pyrene-PC
-
Unlabeled phospholipid (e.g., POPC)[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)
-
Phospholipase A2 enzyme solution
-
Fluorometer with kinetic measurement capabilities
Methodology:
-
Substrate Preparation:
-
Prepare a stock solution of 10-Pyrene-PC and the unlabeled phospholipid in an organic solvent (e.g., ethanol).
-
In a microplate well or cuvette, prepare the substrate mixture by adding the assay buffer.
-
Inject the lipid stock solution into the buffer while vortexing to form substrate vesicles. The final concentration of 10-Pyrene-PC should be in the low micromolar range.
-
-
Assay Procedure:
-
Equilibrate the substrate solution at the desired assay temperature (e.g., 37°C).
-
Add the sample containing PLA2 to the substrate solution to initiate the reaction.
-
Immediately start monitoring the fluorescence intensity.
-
-
Fluorescence Measurement (Kinetic):
-
Set the excitation wavelength to 345 nm.
-
Record the emission intensity at the monomer peak (e.g., 395 nm) over time.
-
Alternatively, record the full emission spectrum at different time points to monitor the decrease in the excimer peak and the increase in the monomer peak.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence intensity versus time plot.
-
The rate of hydrolysis is proportional to the rate of increase in monomer fluorescence.
-
Mandatory Visualizations
Caption: Workflow for Membrane Fluidity Assay using 10-Pyrene-PC.
Caption: Workflow for Phospholipase A2 Activity Assay.
Caption: Jablonski Diagram Illustrating FRET Mechanism.
Quantitative Data on Lateral Diffusion
The lateral diffusion of lipids and proteins within a membrane is fundamental to its function. Fluorescence Recovery After Photobleaching (FRAP) and other fluorescence microscopy techniques are often used to measure the lateral diffusion coefficient (D) of fluorescently labeled molecules like 10-Pyrene-PC.
Table 3: Lateral Diffusion Coefficients (D) of Fluorescent Probes in Model Membranes
| Fluorescent Probe | Host Lipid Bilayer | Temperature (°C) | D (μm²/s) | Reference |
| NBD-PE | DMPC | 30 | ~5 | [12] |
| NBD-PE | DOPC | 23 | ~7 | [13] |
| NBD-PE | Egg PC | 23 | ~9 | [14] |
| NBD-PE | Egg PC + 50% Cholesterol | 23 | ~4.5 | [14] |
| DiI | DPPC | 50 | ~15 | [15] |
| DPH | DPPC | 50 | ~20 | [15] |
| py(10)-PC | DMPC | 60 | 34 | [16] |
Note: NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine), and DPH (1,6-diphenyl-1,3,5-hexatriene) are other commonly used fluorescent membrane probes. Data for 10-Pyrene-PC is included for comparison where available.
Conclusion
10-Pyrene-PC remains a powerful and versatile tool for investigating the biophysical properties of lipid membranes and the kinetics of lipid-modifying enzymes. Its unique photophysical characteristics, particularly the formation of excimers, provide a sensitive readout for changes in membrane fluidity and enzyme activity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize 10-Pyrene-PC in their studies, contributing to a deeper understanding of cellular membrane dynamics and related therapeutic interventions.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 1-Palmitoyl-2-(pyrene-1-yl)decanoyl-sn-glycero-3-phosphocholine =95 95864-17-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 9. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diffusion and Partitioning of Fluorescent Lipid Probes in Phospholipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lateral diffusion in planar lipid bilayers: a fluorescence recovery after photobleaching investigation of its modulation by lipid composition, cholesterol, or alamethicin content and divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
